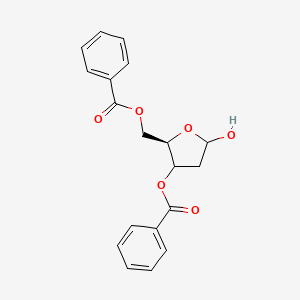

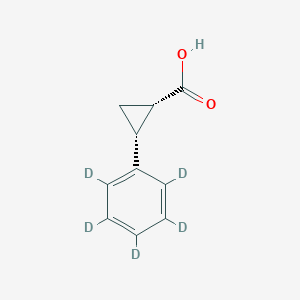

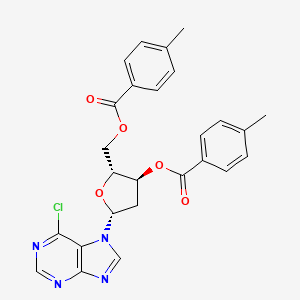

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester is a natural product found in Artemisia tridentata with data available.

Applications De Recherche Scientifique

Use as a Fragrance Ingredient : Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a member of the fragrance structural group Ketones Cyclopentanones and Cyclopentenones, has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient (Scognamiglio, Jones, Letizia, & Api, 2012).

Thermal Alteration in Flaxseed Extract : This compound, identified as Methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, undergoes thermal alteration when derived from an incubation of linolenic acid with flaxseed extract (Vick, Zimmerman, & Weisleder, 1979).

Production in Fungal Cultures : Identified in the culture filtrate of the fungus Botryodiplodia theobromae, this compound is part of a group of cyclopentanoidal fatty acids isolated as jasmonic acid-like substances (Miersch, Schmidt, Sembdner, & Schreiber, 1989).

Role in Biotransformation and Cancer Research : Derivatives of jasmonic acid, including this compound, have been generated through biotransformation with the fungus Gibberella fujikuroi. These derivatives show potential anti-cancer activity, exhibiting selective cytotoxicity towards cancer cells (Carvajal et al., 2011).

Chemical Synthesis and Characterization : This compound has been synthesized and characterized in various studies, exploring its potential in different chemical reactions and transformations, such as annulation reactions and synthesis of cyclic fatty acid monomers (Kavrakova, 2005; Vatèla, Sebedio, & Quéré, 1988).

Promotion of Plant Senescence : Methyl 3-oxo-2-(2’-cis-pentenyl)-cyclopentane-1-acetate, a variant of this compound, has been identified as a promoter of senescence in oat leaf segments, influencing plant growth and development (Ueda & Kato, 1981).

Safety and Hazards

This compound may be harmful if swallowed and irritating to the eyes . It is recommended to avoid direct contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical advice . It should be stored in a well-ventilated place, away from fire sources and flammable substances .

Mécanisme D'action

Methyl jasmonate (MeJA), also known as Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester, is a plant growth regulator belonging to the jasmonate family . It plays a crucial role in plant growth, development, and defense against various stresses . This article aims to provide a comprehensive understanding of the mechanism of action of MeJA.

Target of Action

The primary targets of MeJA are the genes involved in jasmonate synthesis . It primarily activates the expression of these genes, leading to the production of proteinase inhibitors, antimicrobial compounds, antioxidant enzyme activity, pathogenesis-related and protective proteins .

Mode of Action

MeJA interacts with its targets by mediating intra- and inter-plant communications and modulating plant defense responses . It acts as a possible airborne signaling molecule, triggering a series of biochemical reactions that lead to the activation of defense mechanisms, including antioxidant systems .

Biochemical Pathways

MeJA affects the jasmonate biosynthesis pathway . It is synthesized from α-linolenic acid (α-LeA) via the octadecanoid pathway . The process involves several enzymatic reactions, including the actions of 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), leading to the formation of jasmonic acid . This acid is then exported to the cytoplasm, where it is conjugated with isoleucine to form bioactive (+)-7-iso-JA-Ile .

Pharmacokinetics

It is known that meja can be transported across plant tissues, suggesting that it may have good bioavailability .

Result of Action

The action of MeJA leads to various molecular and cellular effects. It stimulates the production of defense-related proteins and compounds, enhancing the plant’s resistance against environmental stresses . Moreover, it can inhibit the increase of activities of polygalacturonase (PG) and pectin methylesterase (PME), which degrade the cell wall components .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of MeJA. It regulates plant adaptations to biotic stresses, such as herbivore attack and pathogen infection, as well as abiotic stresses, including wounding, ozone, and ultraviolet radiation . Furthermore, MeJA can adjust the protein substrate specificity of protein farnesyltransferase (PFT) by promoting a metabolic cross-talk directing the origin of the prenyl group used to modify the protein .

Analyse Biochimique

Biochemical Properties

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester is involved in several biochemical reactions, particularly in plants. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces the synthesis of defensive proteinase inhibitor proteins in plant leaves . This compound also acts as an elicitor, enriching the total anthocyanin content in radish sprouts and inducing the biosynthesis of trans-resveratrol, a plant phenol, in Vitis vinifera cell cultures . These interactions highlight the compound’s role in enhancing plant defense mechanisms and secondary metabolite production.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plants, it influences cell signaling pathways, leading to the activation of defense-related genes . This compound also affects gene expression, modulating the expression of chalcone synthase and proline-rich cell wall protein genes in soybean suspension cultures . Additionally, this compound has been reported to have selective cytotoxic effects on cancer cells, making it a potential anti-cancer agent .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific receptors or proteins, triggering a cascade of signaling events that lead to changes in gene expression and enzyme activity . For example, it induces the synthesis of proteinase inhibitors by binding to receptors that activate the corresponding genes . Additionally, this compound modulates the expression of wound-responsive genes, enhancing the plant’s ability to respond to physical damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing plant defense mechanisms and promoting secondary metabolite production . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways play a crucial role in regulating the compound’s activity and its effects on cellular processes. For instance, its involvement in the biosynthesis of trans-resveratrol highlights its role in secondary metabolite production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters or binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation in specific tissues or cellular compartments can influence its overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and its role in cellular processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of the pentenyl side chain, followed by the cyclization of the resulting compound to form the cyclopentane ring, and finally the introduction of the carboxylic acid and ester groups.", "Starting Materials": [ "1-penten-3-ol", "methyl acetoacetate", "sodium ethoxide", "1,3-dibromopropane", "sodium hydride", "methyl iodide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-penten-1-ol", "1-penten-3-ol is reacted with methyl acetoacetate in the presence of sodium ethoxide to form 2-penten-1-ol.", "Step 2: Synthesis of 3-bromo-2-penten-1-ol", "2-penten-1-ol is reacted with 1,3-dibromopropane in the presence of sodium hydride to form 3-bromo-2-penten-1-ol.", "Step 3: Synthesis of 3-iodo-2-penten-1-ol", "3-bromo-2-penten-1-ol is reacted with methyl iodide in the presence of sodium hydride to form 3-iodo-2-penten-1-ol.", "Step 4: Synthesis of 3-oxo-2-(2-pentenyl)butanoic acid", "3-iodo-2-penten-1-ol is reacted with acetic anhydride in the presence of sodium hydroxide to form 3-oxo-2-(2-pentenyl)butanoic acid.", "Step 5: Synthesis of Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester", "3-oxo-2-(2-pentenyl)butanoic acid is cyclized in the presence of sulfuric acid to form the cyclopentane ring. The resulting compound is then esterified with methanol in the presence of sulfuric acid to form Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester.", "Step 6: Purification", "The crude product is purified by washing with sodium bicarbonate and drying with magnesium sulfate." ] } | |

Numéro CAS |

20073-13-6 |

Formule moléculaire |

C13H20O3 |

Poids moléculaire |

224.30 g/mol |

Nom IUPAC |

methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1 |

Clé InChI |

GEWDNTWNSAZUDX-XXJOZFEBSA-N |

SMILES isomérique |

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

SMILES canonique |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Point d'ébullition |

BP: 110 °C at 0.2 mm Hg |

Color/Form |

Colorless liquid |

Densité |

Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |

Point d'éclair |

> 113 degrees C (> 235 degrees F) - closed cup |

Description physique |

Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |

Solubilité |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Synonymes |

(1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid Methyl Ester; _x000B_(Z)-trans-(+/-)-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid Methyl Ester; (+/-)-Methyl Jasmonate; [1α,2β(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid Methyl Ester; |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of Methyl Jasmonate?

A1: Methyl Jasmonate has the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol.

Q2: Does the enantiomeric purity of Methyl Jasmonate vary in nature?

A2: Yes, studies have shown that the enantiomeric purity of Methyl Jasmonate varies in different plant species. For example, research found that while (-) -Methyl Jasmonate occurs as a pure enantiomer in Rosmarinus officinalis, its enantiomeric excess ranged from 13 to 95% in different Jasminum species. []

Q3: How does Methyl Jasmonate interact with plant cells to induce its effects?

A3: While the precise mechanism is still under investigation, MeJA is believed to trigger a signaling cascade involving transcription factors and gene expression changes. These changes ultimately lead to various physiological responses, including defense mechanisms, growth regulation, and secondary metabolite production. [, ]

Q4: How does Methyl Jasmonate affect lipid metabolism in plants?

A4: Research on tomatoes suggests that post-harvest treatment with MeJA can influence the production of fatty acids, carotenoids, tocopherols, and phytosterols, indicating its impact on lipid metabolism. []

Q5: Can Methyl Jasmonate induce anatomical changes in plants?

A5: Yes, studies have shown that applying MeJA to conifers can induce anatomical changes related to defense mechanisms. This includes the formation of traumatic resin ducts in the xylem, activation of polyphenolic parenchyma cells, and increased resin flow. [, ]

Q6: Does Methyl Jasmonate affect the nutritional composition of fruits?

A6: Yes, research indicates that MeJA treatments can influence the nutritional composition of fruits. For instance, in "Fuji" apples, pre-harvest MeJA treatments led to higher levels of total anthocyanins, total phenolics, and total antioxidant capacity. []

Q7: How does Methyl Jasmonate impact chlorophyll formation in plants?

A7: Studies have demonstrated that MeJA can stimulate chlorophyll formation in certain plant tissues, like the basal part of tulip bulbs. This effect is further enhanced by the simultaneous application of ethephon, an ethylene-releasing compound. []

Q8: How can Methyl Jasmonate be utilized to improve crop resilience?

A8: MeJA can act as an elicitor, triggering plant defense mechanisms against pests and pathogens. This property can be harnessed to enhance crop resilience and reduce reliance on synthetic pesticides. [, ]

Q9: Can Methyl Jasmonate enhance the production of valuable compounds in plants?

A9: Yes, MeJA is known to stimulate the biosynthesis of various secondary metabolites in plants. These include taxanes in Taxus chinensis cell cultures, shikonin derivatives in Lithospermum erythrorhizon cell cultures, and flavonoids in Talinum paniculatum callus cultures. [, , ]

Q10: What are the potential benefits of using Methyl Jasmonate in post-harvest treatments of fruits and vegetables?

A10: Studies have shown that post-harvest treatments with MeJA can minimize lipid oxidation in boiled potatoes, resulting in a healthier and more flavourful product. [] It has also been shown to reduce microbial growth and improve storage quality in fresh-cut pineapple. []

Q11: What is the safety profile of Methyl Jasmonate?

A11: While MeJA is generally considered safe for agricultural applications, further research is needed to fully understand its potential toxicological effects on humans and the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)